Trihexyl(tetradecyl)phosphonium decanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

decanoate;trihexyl(tetradecyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.C10H20O2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;1-2-3-4-5-6-7-8-9-10(11)12/h5-32H2,1-4H3;2-9H2,1H3,(H,11,12)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIPXXNWLGIFAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.CCCCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H87O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584090 | |

| Record name | Trihexyl(tetradecyl)phosphanium decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465527-65-5 | |

| Record name | Trihexyl(tetradecyl)phosphanium decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyltetradecylphosphonium decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

trihexyl(tetradecyl)phosphonium decanoate chemical structure and properties

An In-Depth Technical Guide to Trihexyl(tetradecyl)phosphonium Decanoate: Properties, Applications, and Experimental Protocols

Introduction

This compound, a prominent member of the phosphonium-based ionic liquids (ILs), stands at the forefront of materials innovation. Ionic liquids, often termed "designer solvents," are salts with melting points below 100 °C, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable physicochemical properties. This compound, distinguished by its bulky phosphonium cation and functional carboxylate anion, has emerged as a versatile tool for researchers and chemical engineers. Its applications span from enhancing reaction efficiencies in chemical synthesis to pioneering new methods in separation science and drug delivery.[1] This guide provides a comprehensive technical overview of its chemical structure, core properties, key applications, and proven experimental methodologies, tailored for scientists and drug development professionals.

Part 1: Molecular Profile and Physicochemical Properties

Chemical Structure and Identity

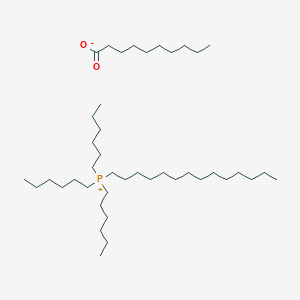

This compound is an ionic compound composed of a large, asymmetric quaternary phosphonium cation and a decanoate anion. The cation features a central phosphorus atom bonded to three hexyl chains and one tetradecyl chain, while the anion is the conjugate base of decanoic acid. This specific combination of a bulky, non-coordinating cation and a functional anion is the primary determinant of its unique properties.

The fundamental structure involves the electrostatic attraction between the positively charged phosphonium cation and the negatively charged carboxylate group of the decanoate anion.

Caption: Cation-anion pairing in this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | trihexyl(tetradecyl)phosphanium decanoate[2] |

| Synonyms | P666(14) decanoate, Tetradecyltrihexylphosphonium decanoate[1][3] |

| CAS Number | 465527-65-5[1][2][3] |

| Molecular Formula | C₄₂H₈₇O₂P[2][4] |

| Molecular Weight | 655.11 g/mol [1][2][4] |

| SMILES String | CCCCCCCCCC([O-])=O.CCCCCCCCCCCCCC(CCCCCC)CCCCCC[3] |

| InChI Key | HQIPXXNWLGIFAY-UHFFFAOYSA-M[3] |

Physicochemical Properties

The defining features of this ionic liquid are its physical state and stability. Unlike simple inorganic salts, the bulky and asymmetric nature of the trihexyl(tetradecyl)phosphonium cation frustrates efficient crystal packing, resulting in a substance that is liquid at or near room temperature. Phosphonium-based ILs are noted for their superior thermal stability compared to more common imidazolium or ammonium-based ILs.[5][6] This robustness, coupled with extremely low volatility, enhances operational safety and reduces environmental impact.[1]

Table 2: Physicochemical Data

| Property | Value | Conditions |

|---|---|---|

| Melting Point | -43 °C[4] | N/A |

| Density | 0.89 g/cm³[1][4] | 25 °C |

| Viscosity | 319 cP[1][4] | 25 °C |

| Ionic Conductivity | 0.02 - 0.04 mS/cm[1][4] | 30 °C |

| Thermal Stability | High (Generally >300 °C for phosphonium ILs)[5][7] | N/A |

| Solubility | Hydrophobic; low solubility in water[8] | N/A |

| Flash Point | Not applicable[3] | N/A |

Expert Insight: The long alkyl chains (three C6 and one C14) on the phosphonium cation are the primary drivers of the compound's hydrophobicity and high viscosity. While high viscosity can sometimes hinder mass transfer in applications, it is this same lipophilic character that makes it an excellent medium for extracting nonpolar molecules from aqueous solutions.[8] The choice of the decanoate anion, a fatty acid derivative, can also contribute to biocompatibility, a desirable trait for pharmaceutical and biotechnological applications.[9]

Part 2: Synthesis and Characterization

General Synthesis Pathway

The synthesis of this compound typically follows a well-established two-step process common for quaternary phosphonium salts. This method allows for precise control over the final structure by selecting the appropriate phosphine precursor and alkyl halide, followed by a targeted anion exchange.

-

Step 1: Quaternization. This step involves the nucleophilic attack of a tertiary phosphine (trihexylphosphine) on an alkyl halide (1-bromotetradecane). This Sɴ2 reaction forms the trihexyl(tetradecyl)phosphonium halide salt. The choice of a bromide leaving group is common due to its good reactivity and commercial availability.

-

Step 2: Anion Metathesis (Exchange). The halide anion of the intermediate salt is exchanged for the desired decanoate anion. This can be achieved through several methods, most commonly by reacting the phosphonium halide with a decanoate salt, such as sodium or potassium decanoate. The reaction is driven by the precipitation of the inorganic halide salt (e.g., NaBr) in a solvent where the phosphonium IL is soluble, thus shifting the equilibrium toward the final product.

Caption: General two-step synthesis of this compound.

Characterization Techniques

To ensure the integrity and purity of the synthesized ionic liquid, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the molecular structure, ensuring the successful quaternization and anion exchange. A purity of ≥95.0% is often confirmed by NMR.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups, such as the C=O stretch of the decanoate anion.

-

Thermogravimetric Analysis (TGA): This technique is crucial for determining the thermal stability and decomposition temperature of the ionic liquid.[10]

Part 3: Key Applications in Research and Development

The unique properties of this compound make it a highly effective agent in a variety of applications.

As a Reaction Medium and Catalyst

With its high thermal stability and low volatility, this IL serves as an excellent alternative to traditional volatile organic compounds (VOCs) as a solvent for chemical reactions.[1][3] More specifically, it has been shown to be an effective promoter for the Henry (nitroaldol) reaction .[11][12]

-

Mechanism of Action: In this context, the phosphonium cation is believed to act as a phase-transfer catalyst or a mild Lewis acid. It can activate the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack by the nitronate anion formed from the nitroalkane. This dual role of solvent and catalyst can lead to improved reaction rates and yields.[12]

In Separation Science

The hydrophobicity and complexing ability of this compound make it a powerful solvent for liquid-liquid extraction processes.

-

Extractive Desulfurization: It has been investigated for the removal of sulfur-containing compounds from liquid fuels, a critical process for producing cleaner-burning energy.[13]

-

Metal Ion Separation: A significant application lies in hydrometallurgy for the selective extraction of metal ions from aqueous solutions.[9] For instance, it has been successfully used to separate cobalt(II) from nickel(II) in hydrochloric acid solutions. This process is highly relevant to the recycling of lithium-ion battery materials. The decanoate anion can act as a complexing group, enabling extractions without the need for additional ligands.[9] The selectivity is achieved by exploiting the different tendencies of Co(II) and Ni(II) to form anionic chlorocomplexes that are readily extracted by the IL.[9]

In Drug Formulation and Delivery

While a nascent field of application, phosphonium ILs are being explored for their potential in pharmaceuticals.[1]

-

Solubility Enhancement: Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which limits their bioavailability. Ionic liquids can serve as formulation excipients to dissolve these hydrophobic APIs.

-

Formation of API-ILs: A more advanced concept involves creating an "API-IL," where the drug molecule itself is the cation or anion of the ionic liquid. While not directly applicable to this compound as an excipient, its constituent ions (a long-chain carboxylate) are relevant to this strategy. The decanoate anion is derived from a fatty acid, suggesting a degree of biocompatibility that is essential for pharmaceutical use.[9]

Part 4: Experimental Protocol: Selective Metal Extraction

This protocol details a validated method for separating cobalt and nickel, a key challenge in battery recycling, using this compound.

Title: Protocol for the Selective Liquid-Liquid Extraction of Co(II) from Ni(II) in an Aqueous HCl Matrix using this compound.

Principle: This protocol is based on the principle of anion-exchange extraction. In aqueous solutions with high chloride concentrations (e.g., from HCl), Co(II) readily forms a stable, blue-colored anionic tetrachlorocobaltate(II) complex, [CoCl₄]²⁻. Ni(II) does not form a similar stable anionic complex under the same conditions. The hydrophobic phosphonium IL selectively extracts the [CoCl₄]²⁻ anion from the aqueous phase into the organic IL phase, leaving the Ni(II) behind.[9]

Materials and Reagents:

-

This compound ([P₆₆₆₁₄][Dec]), >95% purity

-

Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Deionized water

-

15 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer and cuvettes

-

Micropipettes

Step-by-Step Procedure:

-

Preparation of Aqueous Feed Solution:

-

Prepare a stock solution containing 50 mM CoCl₂ and 50 mM NiCl₂ in 8 M HCl.

-

Rationale: A high HCl concentration (>6 M) is essential to drive the equilibrium towards the formation of the extractable [CoCl₄]²⁻ complex.[9]

-

-

Liquid-Liquid Extraction:

-

In a 15 mL centrifuge tube, combine 2 mL of the aqueous feed solution with 2 mL of the [P₆₆₆₁₄][Dec] ionic liquid.

-

Cap the tube tightly and vortex the mixture at 2500 rpm for 30 minutes to ensure thorough mixing and facilitate mass transfer across the phase boundary.

-

Rationale: Vigorous mixing creates a large interfacial area, maximizing the rate and efficiency of the extraction.

-

-

Phase Separation:

-

Centrifuge the tube at 4000 rpm for 15 minutes to achieve a clean separation of the two phases.

-

The upper layer will be the aqueous phase (raffinate), and the bottom, more dense layer will be the ionic liquid phase (extract). The IL phase containing extracted cobalt will be intensely colored.[9]

-

Rationale: Centrifugation breaks any emulsion that may have formed during mixing, ensuring that samples drawn for analysis are not cross-contaminated.

-

-

Analysis:

-

Carefully remove a sample from the upper aqueous phase (raffinate) for analysis.

-

Measure the absorbance of the initial feed solution and the final raffinate using a UV-Vis spectrophotometer at the characteristic absorbance maxima for aqueous Co(II) (~515 nm) and Ni(II) (~395 nm).

-

Self-Validation: Create a calibration curve for both Co(II) and Ni(II) in 8 M HCl to accurately determine their concentrations from the absorbance values.

-

-

Data Calculation:

-

Extraction Efficiency (%E): Calculate the percentage of each metal extracted into the IL phase using the formula: %E = ( (C_initial - C_final) / C_initial ) * 100 where C_initial and C_final are the metal concentrations in the aqueous phase before and after extraction, respectively.

-

Separation Factor (β): Calculate the selectivity of the extraction for cobalt over nickel: β_Co/Ni = D_Co / D_Ni where the distribution ratio D = (C_initial - C_final) / C_final for each metal. A high separation factor indicates excellent selectivity.

-

Part 5: Safety and Handling

This compound is a chemical that requires careful handling to minimize risk. Its low volatility is a significant safety advantage over traditional solvents, but direct contact hazards must be addressed.

-

GHS Hazard Classification: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1.[2]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[2][3]

Table 3: Precautionary Measures and PPE

| Category | Precautionary Statement Codes | Recommended Actions & PPE |

|---|---|---|

| Prevention | P260, P280[2][3] | Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection.[3][14] |

| Response | P301+P330+P331, P303+P361+P353, P305+P351+P338[3][14] | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice.[14][15] |

| Storage | P405[2] | Store locked up in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501[2] | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Trustworthiness in Practice: Always handle this ionic liquid inside a fume hood while wearing nitrile gloves, a lab coat, and chemical splash goggles. An eyewash station and safety shower should be readily accessible. Due to its corrosive nature, avoid contact with skin and eyes at all times.[15][16]

Conclusion

This compound is more than just a solvent; it is a highly functional material with properties that can be precisely leveraged to solve complex chemical challenges. Its combination of high thermal stability, negligible volatility, and tunable solvent properties makes it a powerful tool in organic synthesis, catalysis, and advanced separation processes. As research continues, particularly in areas like battery recycling and pharmaceutical formulations, the demand for well-characterized, high-performance ionic liquids like this compound is set to grow, paving the way for safer, more efficient, and sustainable chemical technologies.

References

-

Hiyka. (n.d.). Trihexyltetradecylphosphonium Decanoate. Retrieved from [Link]

-

Zhang, S., et al. (2012). Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. Journal of Materials Chemistry. Retrieved from [Link]

-

Paduszyński, K., & Domańska, U. (2012). Thermophysical properties of phosphonium-based ionic liquids. Thermochimica Acta. Retrieved from [Link]

-

Yim, T., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. International Journal of Molecular Sciences. Retrieved from [Link]

-

ACS Publications. (2023). Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries. The Journal of Physical Chemistry C. Retrieved from [Link]

-

PubChem. (n.d.). Trihexyltetradecylphosphonium decanoate. Retrieved from [Link]

-

ResearchGate. (2024). Chemical structure of this compound (IL-D). Retrieved from [Link]

-

RoCo Global. (2022). Safety Data Sheet - Trihexyltetradecylphosphonium decanoate. Retrieved from [Link]

-

ResearchGate. (2012). Thermophysical properties of phosphonium-based ionic liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Trihexyl (Tetradecyl) Phosphonium Decanoate Mediated Nitroaldol Reactions. Retrieved from [Link]

-

Gelest. (2015). Safety Data Sheet - TETRADECYL(TRIHEXYL)PHOSPHONIUM CHLORIDE. Retrieved from [Link]

-

Wikimedia Commons. (2022). File:this compound.svg. Retrieved from [Link]

-

Furtado, A. M., et al. (2010). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Girella, A., et al. (2024). Selective Co(II) and Ni(II) Separation Using the this compound Ionic Liquid. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel. Retrieved from [Link]

Sources

- 1. hiyka.com [hiyka.com]

- 2. Trihexyltetradecylphosphonium decanoate | C42H87O2P | CID 16213695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trihexyltetradecylphosphonium decanoate = 95.0 NMR 465527-65-5 [sigmaaldrich.com]

- 4. Trihexyltetradecylphosphonium decanoate, >95% | IoLiTec [iolitec.de]

- 5. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Selective Co(II) and Ni(II) Separation Using the this compound Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound CAS#: 465527-65-5 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. roco.global [roco.global]

- 16. gelest.com [gelest.com]

An In-Depth Technical Guide to the Physical Properties of Trihexyl(tetradecyl)phosphonium Decanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Trihexyl(tetradecyl)phosphonium decanoate, a notable member of the phosphonium-based ionic liquids (ILs), has garnered significant interest for its versatile applications ranging from chemical synthesis to pharmaceutical formulations.[1] Its unique combination of a bulky, asymmetric phosphonium cation and a carboxylate anion bestows upon it a set of desirable physical properties, including high thermal stability and tunable solubility.[2] This guide provides a comprehensive overview of the core physical characteristics of this ionic liquid, offering insights into its behavior and potential applications, particularly in the realm of drug development. Understanding these properties is paramount for researchers aiming to leverage this compound's potential in designing advanced materials and drug delivery systems.

I. Core Physicochemical Properties

A foundational understanding of the fundamental physical constants of this compound is essential for its practical application. These properties dictate its behavior as a solvent, its performance under various conditions, and its suitability for specific formulations.

Molecular and Chemical Identity

The identity of this compound is defined by its molecular structure, comprising a central phosphorus atom bonded to three hexyl chains, one tetradecyl chain, and an ionically bound decanoate anion.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | P666(14) decanoate, Tetradecyltrihexylphosphonium decanoate | [3][5] |

| CAS Number | 465527-65-5 | [3][4][5] |

| Molecular Formula | C₄₂H₈₇O₂P | [4] |

| Molecular Weight | 655.11 g/mol | [3][4][5] |

| Appearance | Pale yellow semi-solid or viscous liquid |

Key Physical Parameters

The macroscopic physical properties of this compound are critical for its handling, processing, and performance in various applications.

| Property | Value | Conditions | Source(s) |

| Density | 0.89 g/cm³ | 25 °C | [3] |

| Viscosity | 319 cP | 25 °C | [3] |

| Melting Point | ~ Room Temperature / 24 °C | - | [3] |

| Electrical Conductivity | 0.04 mS/cm | 30 °C |

II. Thermal Behavior and Stability

The thermal stability of an ionic liquid is a critical parameter, especially for applications that involve heating, such as in chemical synthesis or certain drug formulation processes. Phosphonium-based ILs are generally known for their enhanced thermal stability compared to their nitrogen-based counterparts.[2]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the standard method for determining the thermal stability of ionic liquids. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis of an Ionic Liquid

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated.

-

Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid into a clean TGA pan (platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to remove any oxygen.

-

Heating Program:

-

Equilibrate the sample at a starting temperature, e.g., 30 °C.

-

Ramp the temperature at a constant heating rate, commonly 10 °C/min, up to a final temperature, e.g., 600 °C.

-

-

Data Analysis: The onset temperature of decomposition (T_onset) is determined from the resulting mass vs. temperature curve. This is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting point, glass transition temperature (Tg), and crystallization temperature. For this compound, the melting point is reported to be around room temperature.[3] Studies on similar trihexyl(tetradecyl)phosphonium-based ILs show that they can exhibit glass transitions at low temperatures.[1][9][10]

Experimental Protocol: Differential Scanning Calorimetry of an Ionic Liquid

-

Sample Preparation: Hermetically seal 5-10 mg of the ionic liquid in an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating and Cooling Program:

-

Cool the sample to a low temperature, e.g., -90 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above its expected melting point.

-

Cool the sample back to the starting temperature at the same rate.

-

A second heating scan is often performed to obtain a clearer glass transition.

-

-

Data Analysis: Analyze the heat flow curve to identify endothermic and exothermic peaks corresponding to melting and crystallization, and step changes corresponding to the glass transition.

III. Rheological Properties: Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in many applications, including drug formulation and delivery, where it can affect processing, administration, and release kinetics. The viscosity of this compound is reported to be 319 cP at 25 °C, which is significantly higher than that of water (approximately 1 cP).[3]

Factors Influencing Viscosity

The viscosity of ionic liquids is influenced by several factors, including:

-

Temperature: Viscosity decreases significantly with increasing temperature.

-

Water Content: The presence of even small amounts of water can dramatically reduce the viscosity of hygroscopic ionic liquids.

-

Ion Structure: The size, shape, and flexibility of the cation and anion play a crucial role. The long alkyl chains of this compound contribute to its relatively high viscosity through van der Waals interactions.

Experimental Protocol: Viscosity Measurement using a Rotational Viscometer

-

Instrument Setup: Select an appropriate spindle and guard leg for the viscometer based on the expected viscosity of the ionic liquid.

-

Sample Preparation: Place a sufficient volume of the ionic liquid in a temperature-controlled sample container.

-

Measurement:

-

Immerse the spindle into the sample to the marked level.

-

Allow the sample to thermally equilibrate to the desired temperature (e.g., 25 °C).

-

Rotate the spindle at a series of defined speeds.

-

Record the torque required to rotate the spindle at each speed.

-

-

Calculation: The viscometer's software calculates the dynamic viscosity based on the spindle geometry, rotational speed, and measured torque.

IV. Solubility Profile

The solubility of this compound in various solvents is a key consideration for its use in synthesis, extraction, and formulation.

Solubility in Water

Trihexyl(tetradecyl)phosphonium-based ionic liquids are generally considered hydrophobic. However, a study on the solubility of water in a series of these ILs, including the decanoate salt, revealed that while they are not freely miscible with water, they can be quite hygroscopic. The anion plays a significant role in determining the water solubility, with the decanoate anion being more hydrophilic than anions like bis(trifluoromethylsulfonyl)imide.

Solubility in Organic Solvents

-

Toluene

-

Dichloromethane

-

Tetrahydrofuran (THF)

-

Acetone

-

Ethanol

-

Methanol

It is likely to have lower solubility in highly nonpolar solvents like hexane, although some miscibility is expected.[11][12]

V. Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the hexyl and tetradecyl chains of the cation and the decanoate anion. These would appear as complex multiplets in the aliphatic region (approximately 0.8-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would similarly show a series of peaks in the aliphatic region corresponding to the different carbon environments in the alkyl chains. The carbonyl carbon of the decanoate anion would appear further downfield.

-

³¹P NMR: The phosphorus-31 NMR spectrum is particularly useful for characterizing phosphonium salts. A single peak is expected, and its chemical shift provides information about the electronic environment of the phosphorus atom. The ³¹P chemical shift for the trihexyl(tetradecyl)phosphonium cation is expected to be around 33-34 ppm.[13]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to show:

-

C-H stretching vibrations: Strong absorptions in the 2850-2960 cm⁻¹ region due to the numerous C-H bonds in the alkyl chains.

-

C=O stretching vibration: A strong absorption band around 1700-1740 cm⁻¹ corresponding to the carbonyl group of the decanoate anion.

-

P-C stretching vibrations: Weaker absorptions in the fingerprint region.

An FTIR spectrum of the similar compound, trihexyl(tetradecyl)phosphonium chloride, shows the prominent C-H stretching and bending vibrations.[14] The spectrum of the decanoate salt would be distinguished by the additional strong carbonyl peak.

VI. Applications in Drug Development

The unique physical properties of this compound make it a promising excipient in pharmaceutical formulations, particularly for addressing the challenges associated with poorly water-soluble drugs.[1]

Enhancing Solubility and Bioavailability

A significant portion of new drug candidates exhibit poor aqueous solubility, which limits their oral bioavailability. Ionic liquids can be used to formulate these drugs in a dissolved state, thereby improving their dissolution rate and absorption. The long alkyl chains of this compound create a lipophilic environment that can effectively solubilize hydrophobic drug molecules.

Formation of Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs)

An innovative approach involves pairing a drug that is an acid or a base with a suitable counterion to form an ionic liquid where the drug itself is one of the ions. For acidic drugs like ibuprofen and naproxen, a phosphonium cation can be used to create an API-IL.[15][16] This can lead to a significant increase in the apparent solubility and dissolution rate of the drug.

Drug Delivery Systems

The viscosity and solvent properties of this compound make it a potential vehicle for topical and transdermal drug delivery systems. Its ability to dissolve both the drug and penetration enhancers can facilitate the transport of drugs across the skin.

Conclusion

This compound is a versatile ionic liquid with a unique set of physical properties that make it a valuable tool for researchers and formulation scientists. Its thermal stability, tunable solubility, and moderate viscosity are key attributes that can be exploited in a variety of applications. In the pharmaceutical industry, its potential to enhance the solubility and delivery of poorly water-soluble drugs is particularly promising. This guide has provided a detailed overview of its core physical properties and the experimental methodologies used to characterize them, offering a solid foundation for future research and development endeavors with this fascinating material.

References

-

Hiyka. Trihexyltetradecylphosphonium Decanoate. Available from: [Link]

- Balk, A., et al. (2015). Transformation of acidic poorly water soluble drugs into ionic liquids. European Journal of Pharmaceutics and Biopharmaceutics, 94, 75-86.

-

Hiyka. Trihexyltetradecylphosphonium Decanoate. Available from: [Link]

- Wojnarowska, Z., et al. (2023). Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. The Journal of Physical Chemistry Letters, 14(12), 3137-3143.

- Bradaric, C. J., et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152.

- Mourad, M. C., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research, 10(4), 1-8.

- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651-8664.

- Deferm, C., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Advances, 8(3), 1356-1365.

- Wojnarowska, Z., et al. (2023). Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. The Journal of Physical Chemistry Letters, 14(12), 3137–3143.

- Balk, A., et al. (2015). Transformation of acidic poorly water soluble drugs into ionic liquids. European Journal of Pharmaceutics and Biopharmaceutics, 94, 75-86.

- Paluch, M., et al. (2020). Dynamics in Quaternary Ionic Liquids with Non-Flexible Anions: Insights from Mechanical Spectroscopy. Molecules, 25(21), 5021.

- Canongia Lopes, J. N., et al. (2008). Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide [P-6,P-6,P-6,P-14][dca] Using the Vibrating Wire Technique.

- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.

- Mourad, M. C., et al. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research, 10(4), 1-8.

- Magina, S., et al. (2019). Alkylphosphonium carboxylate ionic liquids with tuned microscopic structures and properties. Physical Chemistry Chemical Physics, 21(34), 18631-18643.

- Shirota, H., et al. (2021). Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. ACS Omega, 6(36), 23461-23470.

- Shirota, H., et al. (2021). Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. ACS Omega, 6(36), 23461–23470.

- Gany, A., & Zaikin, Y. (2017). TGA-MS study of the decomposition of phosphorus-containing ionic liquids this compound and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide. Journal of Thermal Analysis and Calorimetry, 130(3), 1547-1555.

- Kloskowski, A., et al. (2020). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process.

- Li, H., et al. (2018). Preparation, Characterization, and Formulation Development of Drug-Drug Protic Ionic Liquids of Diphenhydramine with Ibuprofen and Naproxen. Molecular Pharmaceutics, 15(10), 4478-4489.

-

Royal Society of Chemistry. Supplementary Information for Dalton Transactions. Available from: [Link]

- Deferm, C., et al. (2018). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Publishing.

- Balk, A., et al. (2023). Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids. ACS Omega, 8(8), 7949-7959.

- Ullah, Z., et al. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Journal of the Chemical Society of Pakistan, 38(1), 1-8.

-

PubChem. Trihexyltetradecylphosphonium decanoate. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. The FTIR spectra of trihexyl(tetradecyl)phosphonium chloride. Available from: [Link]

- Bradaric, C. J., et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152.

- Sharma, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2769-2791.

- Claro, F., et al. (2009). Phase behaviour of trihexyl(tetradecyl)phosphonium chloride, nonane and water. Fluid Phase Equilibria, 285(1-2), 69-74.

- Savjani, K. T., et al. (2012). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

-

University of Ottawa. 31 Phosphorus NMR. Available from: [Link]

- Google Patents. Topical ibuprofen formulations.

- Postnikov, P., et al. (2021). Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts. Molecules, 26(16), 4945.

- Rahman, M. A., et al. (2020). Preparation and characterization of naproxen solid dispersion using different hydrophilic carriers and in-vivo evaluation of its analgesic activity in mice.

- Abualhasan, M., et al. (2015). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. Tropical Journal of Pharmaceutical Research, 14(7), 1147-1154.

- Claro, F., et al. (2009). Miscibility of Trihexyl(tetradecyl)phosphonium Chloride with Alkanes.

- Google Patents. Method for production of directly compressible ibuprofen formulations.

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. Available from: [Link]

-

ResearchGate. Viscosity with respect to temperature for trihexyl(tetradecyl)phosphonium chloride. Available from: [Link]

-

ResearchGate. FT-IR-spectra of trihexyl(tetradecyl)phosphonium tetrafluoroborate. Available from: [Link]

- Google Patents. Pediatric ibuprofen formulations.

-

ResearchGate. FTIR spectra of carbon (A) and trihexYl(tetradecyl)phosphonium.... Available from: [Link]

- Wierzejewska, M., & Rzemieniec, J. (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Molecules, 27(19), 6241.

- Jain, N., & Yudin, A. K. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Dalton Transactions, 40(8), 1771-1779.

- Google Patents. Pharmaceutical composition of ibuprofen for injection.

Sources

- 1. pure.qub.ac.uk [pure.qub.ac.uk]

- 2. arpnjournals.org [arpnjournals.org]

- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Alkylphosphonium carboxylate ionic liquids with tuned microscopic structures and properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Transformation of acidic poorly water soluble drugs into ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Trihexyl(tetradecyl)phosphonium Decanoate (CAS 465527-65-5): Properties, Applications, and Protocols for Researchers

An In-depth Analysis for Professionals in Research and Drug Development

Abstract

Trihexyl(tetradecyl)phosphonium decanoate, an organophosphorus salt identified by CAS number 465527-65-5, is a prominent member of the phosphonium-based ionic liquids (PILs). Characterized by a bulky, asymmetric phosphonium cation and a carboxylate anion, this compound exists as a liquid at or near room temperature. Its unique physicochemical profile—including high thermal stability, low volatility, and an amphiphilic nature—positions it as a versatile tool in a multitude of scientific disciplines.[1][2] For researchers, particularly in drug development and materials science, its capacity to act as a solvent, catalyst, and formulation excipient offers innovative solutions to long-standing challenges. This guide provides a comprehensive overview of its core properties, synthesis, characterization, key applications, and essential safety protocols, with a specific focus on its utility for a scientific audience.

Core Physicochemical Properties and Molecular Structure

This compound, also known by the synonym P666(14) decanoate, is structurally defined by a large, sterically hindered tetraalkylphosphonium cation paired with a medium-chain fatty acid anion.[1] This distinct architecture is the primary determinant of its material properties. The bulky, non-coordinating nature of the cation prevents the formation of a stable crystal lattice, resulting in a low melting point and its classification as a room-temperature ionic liquid (RTIL).[1][3]

The long alkyl chains (three hexyl, one tetradecyl) on the phosphorus atom create a nonpolar, hydrophobic domain, while the ionic phosphonium center and the carboxylate group of the decanoate anion provide a localized polar region. This inherent amphiphilicity is critical to its function, allowing it to interact with a wide range of polar and nonpolar substances and to exhibit surface activity.[2]

Key quantitative properties are summarized below for quick reference.

| Property | Value | Conditions |

| CAS Number | 465527-65-5 | N/A |

| Molecular Formula | C₄₂H₈₇O₂P | N/A |

| Molecular Weight | 655.11 g/mol | N/A |

| Appearance | Pale yellow semi-solid or liquid | Ambient |

| Melting Point | ~Room Temperature / -43 °C | N/A |

| Density | 0.89 g/cm³ | 25 °C |

| Viscosity | 319 cP | 25 °C |

| Ionic Conductivity | 0.02 - 0.04 mS/cm | 30 °C |

Data compiled from various sources.[1][3][4]

The combination of negligible vapor pressure and high thermal stability makes it a safer alternative to many volatile organic solvents (VOCs) in high-temperature applications.[1][2]

Caption: Molecular structure of this compound.

Synthesis and Characterization

The industrial preparation of phosphonium ionic liquids like P666(14) decanoate typically follows a robust, two-step synthetic pathway.[5] This methodology ensures high purity and yield, making it suitable for scalable production.

Generalized Synthesis Protocol

The synthesis involves an initial quaternization reaction to form a phosphonium halide intermediate, followed by an anion metathesis (exchange) step.

Step 1: Quaternization of Trihexylphosphine

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), charge trihexylphosphine. The inert atmosphere is crucial to prevent the oxidation of the phosphine precursor.[6]

-

Add a stoichiometric equivalent of 1-bromotetradecane.

-

Heat the reaction mixture, typically between 80-120 °C, with vigorous stirring for several hours (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique like ³¹P NMR spectroscopy.

-

The product of this step is trihexyl(tetradecyl)phosphonium bromide, a precursor salt.

Step 2: Anion Metathesis

-

Dissolve the trihexyl(tetradecyl)phosphonium bromide intermediate in a suitable solvent (e.g., ethanol or methanol).

-

In a separate vessel, prepare a solution of a decanoate salt, such as sodium decanoate or potassium decanoate, in the same solvent.

-

Slowly add the decanoate salt solution to the phosphonium bromide solution with continuous stirring. A salt byproduct (NaBr or KBr) will precipitate out of the solution.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature to ensure complete anion exchange.

-

Remove the precipitated inorganic salt by filtration.

-

Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the final product, this compound.

-

The final product should be dried under high vacuum to remove residual solvent and water.

Caption: Generalized two-step synthesis pathway for the ionic liquid.

Characterization

The identity, purity, and thermal properties of the synthesized ionic liquid are confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the molecular structure and assess purity.[7][8][9] The absence of signals corresponding to the starting materials indicates reaction completion.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic functional group vibrations, such as the C=O stretch of the decanoate anion and the P-C bonds of the cation.[7][10]

-

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquid, a critical parameter for its application in high-temperature processes.[7][11]

Applications in Research and Drug Development

The unique properties of P666(14) decanoate make it a powerful tool across several research domains, with particular relevance to the pharmaceutical industry.

Enhancing Drug Solubility and Formulation

A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). The amphiphilic nature of this compound makes it an excellent excipient for enhancing the solubility and stability of such compounds.[1] Its long alkyl chains can form micelle-like aggregates that create hydrophobic pockets, capable of encapsulating and solubilizing nonpolar API molecules in aqueous or semi-aqueous environments. This is particularly advantageous for:

-

Oral and Topical Formulations: Improving the bioavailability of poorly soluble drugs.

-

Stabilizing Biomolecules: Its non-volatile and stable nature can provide a protective environment for sensitive biologics.

-

Nanoparticle Synthesis: It can act as both a solvent and a stabilizing agent in the preparation of drug-loaded nanoparticles.[1]

Caption: Conceptual model of an API encapsulated within an ionic liquid aggregate.

Organic Synthesis and Catalysis

This compound serves as an efficient solvent and catalyst in various organic reactions.[1][2] It has been shown to be an effective promoter for the Henry (nitroaldol) reaction, where it is proposed to activate the carbonyl group via a Lewis acid-like interaction.[2][12] Its benefits in synthesis include:

-

Enhanced Reaction Rates: Improving reaction efficiency and yields.[1]

-

Product Separation: The non-volatile nature of the IL can simplify product isolation via distillation or extraction.

-

Catalyst Recycling: The IL medium can often be recycled, aligning with the principles of green chemistry.

Separation and Extraction Technologies

The ability of the decanoate anion to act as a complexing agent allows this ionic liquid to be used in liquid-liquid extraction processes without additional ligands.[10] It has been successfully employed in the selective extraction of metal ions, such as Co(II) and Ni(II), from acidic solutions.[10] This property is valuable in hydrometallurgy, recycling, and purification processes. Furthermore, its hydrophobicity makes it a candidate for extracting organic molecules from aqueous streams.[13]

Experimental Protocol: Screening for API Solubility Enhancement

This protocol provides a framework for researchers to assess the effectiveness of P666(14) decanoate in improving the solubility of a poorly water-soluble API.

Objective: To determine the solubility enhancement of a model API (e.g., ibuprofen, curcumin) in aqueous solutions containing varying concentrations of this compound.

Materials:

-

This compound (CAS 465527-65-5)

-

Model API (finely powdered)

-

Deionized water

-

HPLC-grade acetonitrile and water

-

Vortex mixer, magnetic stirrer, and analytical balance

-

Centrifuge and 0.22 µm syringe filters

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Prepare Stock Solutions: Prepare a series of aqueous solutions of the ionic liquid at different concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/v).

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the powdered API to vials containing each IL solution and a control vial with only deionized water.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

-

Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Dilute the filtered samples with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the dissolved API using a validated HPLC or UV-Vis method.

-

-

Data Analysis:

-

Calculate the solubility of the API in each IL concentration and compare it to the control (aqueous solubility).

-

Plot the API solubility as a function of the ionic liquid concentration to determine the enhancement factor.

-

Self-Validation: The use of a control and a validated analytical method for quantification ensures the trustworthiness of the results. The equilibrium step is critical for obtaining reproducible solubility data.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. Although its low volatility reduces inhalation risk compared to traditional solvents, direct contact poses a significant hazard.[1]

GHS Hazard Classification:

| Precautionary Code | Statement |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray.[14] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[14][17] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[14] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][17] |

| P310 | Immediately call a POISON CENTER or doctor/physician.[14][15] |

Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.[17][18]

-

Personal Protective Equipment (PPE): Always wear impervious gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.[17][19] A face shield may be required for larger quantities.[18]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[15][17][19]

-

Disposal: Dispose of as corrosive chemical waste in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is a highly functional ionic liquid with a compelling profile for scientists in research and drug development. Its combination of thermal stability, low volatility, and unique amphiphilic character makes it a superior solvent, a potent catalyst, and a promising formulation excipient. By enabling the solubilization of challenging APIs and offering greener pathways for chemical synthesis, it represents a significant advancement in the chemical toolkit. As research into ionic liquids continues to expand, the applications for this versatile phosphonium salt are poised to grow, offering innovative solutions to complex scientific challenges.

References

- ResearchGate. (n.d.). Trihexyl (Tetradecyl) Phosphonium Decanoate Mediated Nitroaldol Reactions | Download Table.

-

MDPI. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC. Retrieved from [Link]

-

ARPN Journals. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Full article: Functionalized Phosphonium Ionic Liquids: Synthesis and Application. Retrieved from [Link]

-

PubChem. (n.d.). Trihexyltetradecylphosphonium decanoate. Retrieved from [Link]

-

MDPI. (n.d.). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. Retrieved from [Link]

-

Hiyka. (n.d.). Trihexyltetradecylphosphonium Decanoate. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Industrial Preparation of Phosphonium Ionic Liquids. Retrieved from [Link]

-

RoCo Global. (2022). Safety Data Sheet - Trihexyltetradecylphosphonium decanoate. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Pd nanocrystals in phosphonium ionic liquids without any external reducing agents. Retrieved from [Link]

-

MDPI. (2024). Selective Co(II) and Ni(II) Separation Using the this compound Ionic Liquid. Retrieved from [Link]

-

Solvionic. (2024). Safety data sheet. Retrieved from [Link]

-

Gelest, Inc. (2015). TETRADECYL(TRIHEXYL)PHOSPHONIUM CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Phosphonium Ionic Liquids in Modern Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of this compound (IL-D). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization, and Application of Trihexyl(tetradecyl)phosphonium Chloride as Promising Solvent for Extractive Desulfurization of Liquid Fuel | Request PDF. Retrieved from [Link]

-

Kyung Hee University. (n.d.). Synthesis, characterization, and application of novel trihexyl tetradecyl phosphonium bis (2,4,4-trimethylpentyl) phosphinate for extractive desulfurization of liquid fuel. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids | Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. hiyka.com [hiyka.com]

- 2. Trihexyltetradecylphosphonium decanoate = 95.0 NMR 465527-65-5 [sigmaaldrich.com]

- 3. Trihexyltetradecylphosphonium decanoate, >95% | IoLiTec [iolitec.de]

- 4. Trihexyltetradecylphosphonium decanoate | C42H87O2P | CID 16213695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arpnjournals.org [arpnjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. mdpi.com [mdpi.com]

- 11. Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. combi-blocks.com [combi-blocks.com]

- 15. solvionic.com [solvionic.com]

- 16. Trihexyltetradecylphosphonium decanoate = 95.0 NMR 465527-65-5 [sigmaaldrich.com]

- 17. roco.global [roco.global]

- 18. tcichemicals.com [tcichemicals.com]

- 19. gelest.com [gelest.com]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Phosphonium-Based Ionic Liquids

Foreword: The Rationale for Phosphonium Ionic Liquids in Advanced Applications

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers a deep dive into the synthesis and characterization of phosphonium-based ionic liquids (PILs). Unlike their more common imidazolium and pyridinium counterparts, phosphonium salts exhibit a unique combination of high thermal stability, wide electrochemical windows, and tunable lipophilicity, making them exceptionally suited for a range of applications, from robust catalytic media to novel drug delivery vehicles.[1][2][3] This document is structured not as a rigid protocol but as a comprehensive technical narrative, designed to provide not just the "how" but the critical "why" behind each experimental decision. Our focus is on empowering you with the foundational knowledge to not only replicate these methods but to innovate upon them.

Chapter 1: The Synthetic Cornerstone - Building the Phosphonium Cation

The journey to creating a functional phosphonium ionic liquid begins with the construction of the phosphonium cation. The most direct and widely adopted method is the quaternization of a tertiary phosphine .[4] This SN2 reaction forms the robust tetra-substituted phosphorus core.

The Quaternization Reaction: A Mechanistic Perspective

The choice of reactants in this initial step is paramount as it dictates the fundamental properties of the final ionic liquid.

-

Tertiary Phosphines (R₃P): The nature of the R groups (alkyl, aryl, functionalized chains) determines the steric hindrance, lipophilicity, and potential for specific interactions. For instance, long alkyl chains, such as in trihexylphosphine, are used to synthesize PILs like trihexyl(tetradecyl)phosphonium chloride, a commercially available and thermally stable ionic liquid.[5][6][7] The higher nucleophilicity of phosphines compared to their amine analogs generally leads to faster reaction kinetics.[4][8]

-

Haloalkanes (R'-X): The fourth substituent is introduced via a haloalkane. Primary haloalkanes are preferred due to their faster reaction rates, as steric hindrance can significantly slow the quaternization process.[4] The choice of the halide (Cl, Br, I) can also influence the reaction rate and the properties of the intermediate phosphonium halide salt.

The general reaction is as follows:

R₃P + R'-X → [R₃PR']⁺X⁻

This initial product is a phosphonium halide salt, which may itself be an ionic liquid if its melting point is below 100°C.[4]

Experimental Protocol: Synthesis of Trihexyl(tetradecyl)phosphonium Chloride ([P₆,₆,₆,₁₄]Cl)

This protocol details the synthesis of a common and versatile phosphonium ionic liquid, often known by the trade name Cyphos® IL 101.[5]

Materials:

-

Trihexylphosphine

-

1-Chlorotetradecane

-

Acetonitrile (or another suitable solvent)

-

Rotary evaporator

-

Schlenk line

Procedure:

-

Inert Atmosphere: All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the phosphine starting material.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve trihexylphosphine in dry, degassed acetonitrile.

-

Addition of Haloalkane: Add a stoichiometric amount (or a slight excess) of 1-chlorotetradecane to the phosphine solution.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours to days to ensure complete reaction. The progress can be monitored by ³¹P NMR spectroscopy.

-

Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Drying: The resulting phosphonium chloride salt is then dried under high vacuum on a Schlenk line to remove any residual solvent or volatile impurities.

Self-Validation: The purity of the intermediate phosphonium halide can be assessed by NMR spectroscopy. The disappearance of the starting phosphine signal and the appearance of a new, downfield-shifted phosphonium peak in the ³¹P NMR spectrum are indicative of a successful reaction.

Chapter 2: Tailoring Functionality - The Anion Exchange (Metathesis)

While phosphonium halides have their uses, the true versatility of PILs is unlocked through anion exchange , or metathesis. This step allows for the introduction of a wide array of anions, which in turn fine-tunes the physicochemical properties of the ionic liquid, such as viscosity, miscibility with other solvents, and electrochemical stability.[1][9]

Principles of Anion Exchange

The driving force for the metathesis reaction is typically the formation of an insoluble salt that can be easily removed from the reaction mixture. A common strategy involves reacting the phosphonium halide with a metal salt of the desired anion.

[R₃PR']⁺X⁻ + M⁺A⁻ → [R₃PR']⁺A⁻ + M⁺X⁻(s)

Where:

-

M⁺ is a metal cation (e.g., Li⁺, Na⁺, K⁺)

-

A⁻ is the desired anion (e.g., bis(trifluoromethylsulfonyl)imide ([TFSI]⁻), bis(fluorosulfonyl)imide ([FSI]⁻), tetrafluoroborate ([BF₄]⁻), hexafluorophosphate ([PF₆]⁻)).[1]

Experimental Protocol: Anion Exchange to Synthesize a Hydrophobic PIL

This protocol describes the synthesis of a hydrophobic phosphonium ionic liquid with the [TFSI]⁻ anion.

Materials:

-

Phosphonium bromide (e.g., tetrabutylphosphonium bromide)

-

Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

-

Deionized water

-

Dichloromethane

-

Silver nitrate (AgNO₃) solution (for testing)

-

Activated carbon

Procedure:

-

Dissolution: Dissolve the starting phosphonium bromide in deionized water. In a separate vessel, prepare an aqueous solution of a stoichiometric amount of LiTFSI.[9]

-

Metathesis Reaction: Slowly add the LiTFSI solution to the stirred phosphonium bromide solution at room temperature. The reaction is typically fast, and a second, denser, water-immiscible ionic liquid phase will form.[1]

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower, denser layer is the desired phosphonium TFSI ionic liquid.

-

Washing: Wash the ionic liquid phase several times with deionized water to remove the lithium bromide byproduct and any unreacted starting materials.[1][9]

-

Halide Test: To ensure the complete removal of the initial bromide anion, perform a qualitative test by adding a few drops of silver nitrate solution to the final aqueous wash. The absence of a precipitate (AgBr) indicates the successful removal of halide impurities.[1]

-

Purification: The ionic liquid can be further purified by treating it with activated carbon and filtering through a column of alumina.[9]

-

Drying: The purified ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 100°C for TFSI-based ILs) to remove any residual water.[9]

Chapter 3: Rigorous Verification - The Characterization Workflow

Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized phosphonium ionic liquid. A multi-technique approach provides a comprehensive understanding of the material.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the phosphonium cation.

-

¹H and ¹³C NMR: Provide information about the alkyl or aryl groups attached to the phosphorus atom.[10]

-

³¹P NMR: This is particularly diagnostic for phosphonium salts. A single peak in the ³¹P NMR spectrum, shifted downfield from the starting phosphine, confirms the formation of the phosphonium cation.[10][11]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational modes of the functional groups present in both the cation and the anion, confirming the successful anion exchange.[1]

Purity Assessment

-

Elemental Analysis (CHNS): Provides the elemental composition of the synthesized ionic liquid, which can be compared to the theoretical values to assess purity.[1]

-

Water Content: The water content should be determined using Karl-Fischer titration, as even small amounts of water can significantly affect the physicochemical properties of the ionic liquid.[12]

-

Halide Content: As mentioned in the synthesis protocol, residual halide impurities from the starting materials can be detected by titration methods or ion chromatography.[13]

Thermal Properties

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the ionic liquid by measuring its mass loss as a function of temperature.[1][4] Phosphonium ionic liquids are known for their excellent thermal stability, often exceeding 300°C.[9]

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal transitions of the ionic liquid, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting point (Tm).[8][14]

| Property | Technique | Typical Values for Phosphonium ILs | Significance |

| Thermal Decomposition | TGA | > 300 °C | Defines the upper-temperature limit for applications. |

| Glass Transition | DSC | Highly variable | Important for understanding the amorphous solid state. |

| Melting Point | DSC | Often below 100 °C | Defines the material as an ionic liquid. |

Physicochemical and Electrochemical Properties

-

Viscosity: Measured using a rheometer, viscosity is a critical parameter for applications involving fluid flow and mass transport.

-

Density: Can be determined using a pycnometer or a vibrating tube densitometer.

-

Ionic Conductivity: Measured by electrochemical impedance spectroscopy (EIS), this property is crucial for electrochemical applications such as batteries and capacitors.[9]

-

Electrochemical Window: Determined by cyclic voltammetry (CV), the electrochemical window defines the voltage range within which the ionic liquid is stable, a key parameter for its use as an electrolyte.[2]

Visualizing the Process

Caption: General workflow for the two-step synthesis of phosphonium ionic liquids.

Caption: Comprehensive characterization workflow for synthesized phosphonium ionic liquids.

Conclusion: A Foundation for Innovation

This guide has provided a comprehensive overview of the synthesis and characterization of phosphonium-based ionic liquids, grounded in established scientific principles and field-proven methodologies. The protocols and workflows detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final product. By understanding the causality behind each experimental choice, from the selection of precursors in the quaternization reaction to the array of techniques employed for characterization, you are now equipped to not only produce high-purity phosphonium ionic liquids but also to rationally design new structures with tailored properties for your specific research and development needs.

References

Sources

- 1. arpnjournals.org [arpnjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. 三己基十四烷基氯化膦 ≥95.0% (NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 8. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Making sure you're not a bot! [helda.helsinki.fi]

- 10. Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phosphonium-Based Ionic Liquid Significantly Enhances SERS of Cytochrome c on TiO2 Nanotube Arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

thermal stability and decomposition of trihexyl(tetradecyl)phosphonium decanoate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Trihexyl(tetradecyl)phosphonium Decanoate

Abstract

This compound, [P₆,₆,₆,₁₄][Decanoate], is a phosphonium-based ionic liquid (IL) recognized for its favorable physicochemical properties, including high thermal stability and low volatility.[1] These characteristics make it a versatile component in a range of applications, from chemical synthesis and catalysis to materials science and drug formulation.[1][2] This technical guide provides a comprehensive analysis of the thermal behavior of [P₆,₆,₆,₁₄][Decanoate]. We delve into the standard methodologies for assessing thermal stability, principally Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering detailed experimental protocols and explaining the causality behind procedural choices. Furthermore, this guide synthesizes current knowledge to elucidate the probable decomposition mechanisms and pathways for this ionic liquid, grounding the discussion in the fundamental chemistry of phosphonium salts. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary insights to confidently utilize this ionic liquid in high-temperature applications.

Introduction

Ionic liquids (ILs) are a class of molten salts with melting points typically below 100°C, distinguished by properties such as negligible vapor pressure, high ionic conductivity, and significant thermal stability.[3][4] Among the diverse families of ILs, those based on phosphonium cations are particularly noted for their robust thermal and chemical stability.[5] this compound, often abbreviated as [P₆,₆,₆,₁₄][Decanoate], is a prominent member of this class. It consists of a large, sterically hindered phosphonium cation and a carboxylate anion (decanoate), a structure that contributes to its unique performance characteristics.[1]

The utility of [P₆,₆,₆,₁₄][Decanoate] spans numerous fields. It serves as an efficient solvent and catalyst in organic reactions, a demulsifying agent, and an electrolyte in electrochemical devices.[1][2] In many of these applications, particularly in chemical processing and materials synthesis, the operational temperatures can be elevated. Therefore, a thorough understanding of its thermal stability—the temperature threshold beyond which it begins to chemically decompose—is not merely academic but critical for ensuring process safety, predictability, and efficiency. This guide addresses this need by providing a detailed examination of the thermal properties and decomposition behavior of this important ionic liquid.

Physicochemical Properties of [P₆,₆,₆,₁₄][Decanoate]

A baseline understanding of the physical properties of an ionic liquid is essential before evaluating its thermal behavior. The key properties of [P₆,₆,₆,₁₄][Decanoate] are summarized below.

| Property | Value | Source(s) |

| CAS Number | 465527-65-5 | |

| Molecular Formula | C₄₂H₈₇PO₂ | [6] |

| Molecular Weight | 655.11 g/mol | [1][6] |

| Appearance | Viscous liquid or paste | [7] |

| Melting Point | ~-43 °C | [6] |

| Density | 0.89 g/cm³ (at 25 °C) | [1][6] |

| Viscosity | 319 cP (at 25 °C) | [1][6] |

| Ionic Conductivity | 0.02 - 0.04 mS/cm (at 30 °C) | [1][6] |

Thermal Stability Analysis: Methodologies and Insights

The thermal stability of an ionic liquid is primarily investigated using two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining the thermal stability of ILs.[8] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. Decomposition is marked by a loss of mass as the material breaks down into volatile components.

Causality in Experimental Design: The choice of experimental parameters is critical, as it directly influences the measured stability. Dynamic TGA studies often report decomposition temperatures above 300°C for phosphonium ILs, but these values can be an overestimation of the true, long-term stability.[9][10] Factors such as the heating rate, the surrounding atmosphere (inert vs. oxidative), and the presence of impurities significantly affect decomposition onset.[8][9]

Experimental Protocol: Dynamic TGA of [P₆,₆,₆,₁₄][Decanoate]

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Place 5-10 mg of the [P₆,₆,₆,₁₄][Decanoate] sample into a clean platinum or ceramic crucible.

-

Rationale: A small sample size minimizes thermal gradients within the sample, ensuring uniform heating.

-

-

Atmosphere Control: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment.

-

Rationale: An inert atmosphere is crucial to prevent oxidative degradation, which can occur at lower temperatures and would not represent the intrinsic thermal stability of the IL.[9]

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature from 30°C to a final temperature (e.g., 600°C) at a constant heating rate of 10 °C/min.

-

Rationale: A heating rate of 10 °C/min is a widely accepted standard for comparative studies.[11] Slower rates can provide a more accurate, albeit time-consuming, assessment of stability, while faster rates tend to overestimate the decomposition temperature.[9]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

T_onset (Onset Decomposition Temperature): Determined by the intersection of tangents drawn from the baseline and the inflection point of the mass loss curve. This is a common metric for short-term stability.[8]

-

T_peak (Peak Decomposition Temperature): The temperature at which the maximum rate of mass loss occurs, determined from the peak of the first derivative of the TGA curve (DTG).[8]

-

T_z (Temperature at z% Mass Loss): The temperature at which a specific percentage (e.g., 5% or 10%) of mass has been lost. This can be a more conservative and reliable indicator of the upper working temperature limit than T_onset.[8]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, glass transitions, and exothermic or endothermic decomposition events.[12]

Causality in Experimental Design: While TGA detects mass loss, DSC detects the energy changes associated with decomposition. An exothermic peak in the DSC thermogram that coincides with mass loss in the TGA trace provides confirmatory evidence of a decomposition reaction. This dual-analysis approach provides a more complete picture of the thermal events.

Experimental Protocol: DSC of [P₆,₆,₆,₁₄][Decanoate]

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of the [P₆,₆,₆,₁₄][Decanoate] sample in an aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-